molecular formula C14H21ClN2O2 B12780323 Bunitrolol hydrochloride, (S)- CAS No. 57371-64-9

Bunitrolol hydrochloride, (S)-

Cat. No.: B12780323
CAS No.: 57371-64-9
M. Wt: 284.78 g/mol
InChI Key: RJPWESHPIMRNNM-YDALLXLXSA-N
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Description

KK68NU77HU, also known as Bunitrolol Hydrochloride, is a chemical compound with the molecular formula C14H20N2O2.ClH. It is a stereochemically active compound with a specific molecular structure that includes a nitrile group and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KK68NU77HU involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of KK68NU77HU is carried out using large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

KK68NU77HU undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of KK68NU77HU include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from the reactions of KK68NU77HU depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.

Scientific Research Applications

KK68NU77HU has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and as a component in industrial processes.

Mechanism of Action

The mechanism of action of KK68NU77HU involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

KK68NU77HU can be compared with other similar compounds, such as:

    Propranolol Hydrochloride: A beta-blocker used in the treatment of cardiovascular diseases.

    Atenolol: Another beta-blocker with similar therapeutic applications.

    Metoprolol: A beta-blocker used for similar medical conditions.

Uniqueness

Its unique combination of functional groups and molecular configuration sets it apart from other similar compounds .

Properties

CAS No.

57371-64-9

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m0./s1

InChI Key

RJPWESHPIMRNNM-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl

Origin of Product

United States

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